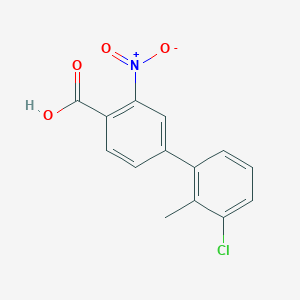
4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid, or 4-CPMBA, is a synthetic compound with a wide range of uses in the laboratory and scientific research. It is a useful reagent for organic synthesis and is used as a starting material for the preparation of several compounds. It has a wide range of applications in the fields of biochemistry, pharmacology, and other areas of scientific research.
Aplicaciones Científicas De Investigación
4-CPMBA is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as the anticonvulsant drug lacosamide. It is also used as a reagent in organic synthesis, as a catalyst for the preparation of polymers, and as a substrate for the synthesis of bioactive compounds. Additionally, 4-CPMBA is used in the synthesis of fluorescent probes for use in fluorescence microscopy.
Mecanismo De Acción
4-CPMBA has a wide range of biochemical and physiological effects. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. Inhibition of COX-2 leads to the reduction of inflammation and pain. Additionally, 4-CPMBA has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes and other pro-inflammatory mediators. Inhibition of 5-LOX leads to the reduction of inflammation and pain.
Biochemical and Physiological Effects
4-CPMBA has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the growth of cancer cells. Additionally, 4-CPMBA has been shown to have anti-bacterial, anti-viral, and anti-fungal activity. It is also an antioxidant, which means it can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-CPMBA has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and purify. Additionally, it is a potent inhibitor of COX-2 and 5-LOX, making it a useful tool for studying the role of these enzymes in inflammation and other physiological processes. However, there are some limitations to using 4-CPMBA in laboratory experiments. It has a relatively short shelf life, and it is sensitive to light and heat. Additionally, it can be toxic if ingested.
Direcciones Futuras
There are several potential future directions for 4-CPMBA research. One potential direction is to further study its anti-inflammatory and anti-cancer effects. Additionally, further research could be done to explore its potential use as an antibiotic or antiviral agent. Additionally, research could be done to explore its potential use in the treatment of neurological disorders, such as Alzheimer’s disease. Finally, further research could be done to explore its potential use as a food preservative or antioxidant.
Métodos De Síntesis
4-CPMBA can be synthesized via a two-step method. The first step is the condensation of 3-chloro-2-methylphenol and 4-chlorobenzoic acid, which is catalyzed by a base such as sodium hydroxide. This reaction yields 4-chloro-2-(3-chloro-2-methylphenyl)benzoic acid as the major product. The second step is the purification of the crude product, which can be done by recrystallization.
Propiedades
IUPAC Name |
4-chloro-2-(3-chloro-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-10(3-2-4-13(8)16)12-7-9(15)5-6-11(12)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSRZJJPUNVJER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690281 |
Source


|
| Record name | 3',5-Dichloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262006-99-4 |
Source


|
| Record name | 3',5-Dichloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














